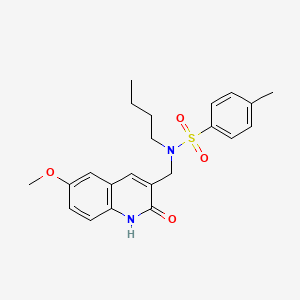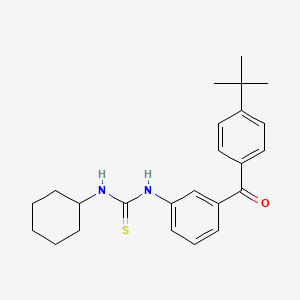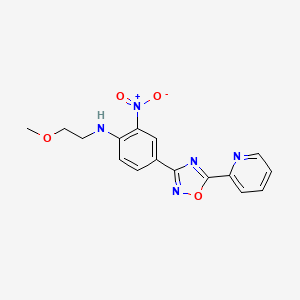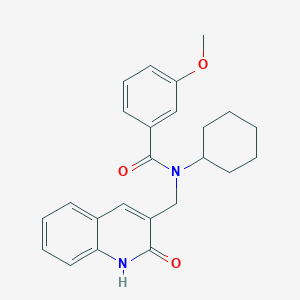
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CQMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzamide family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties. The purpose of
科学的研究の応用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and inflammation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and HDAC6, which are involved in DNA replication and gene expression, respectively. This compound has also been shown to inhibit the NF-κB signaling pathway, which is important for the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the treatment of cancer and inflammatory diseases. This compound has also been shown to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide. One area of research is the development of more potent analogs of this compound that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
合成法
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzoic acid with cyclohexylamine to form the intermediate cyclohexyl 3-methoxybenzoate. This intermediate is then reacted with 2-hydroxy-3-iodomethylquinoline to form the final product, this compound. The synthesis method has been optimized to yield a high purity product with a good yield.
特性
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-21-12-7-9-18(15-21)24(28)26(20-10-3-2-4-11-20)16-19-14-17-8-5-6-13-22(17)25-23(19)27/h5-9,12-15,20H,2-4,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLROTQDGOIURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


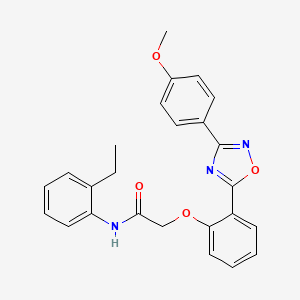
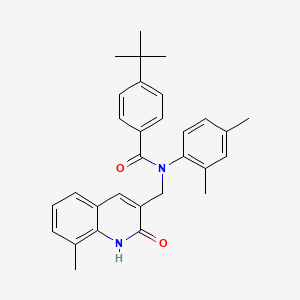

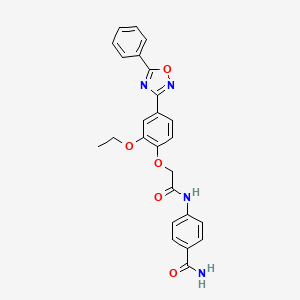
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)

